tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate
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Description
“tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate” is a white or off-white crystalline solid. It is a common constituent in the synthesis of various chemicals including pesticides, pharmaceuticals, and polymers. The compound has a CAS Number of 172348-63-9 and a molecular weight of 243.35 .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate” is C13H25NO3 . The InChI code is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11- .Physical And Chemical Properties Analysis
“tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate” is a solid at room temperature . Its solubility in water is relatively low but it can be dissolved in a wide range of organic solvents . It has a moderate logP value of 2.67, indicating it is lipophilic .Scientific Research Applications
Application 2: Synthesis of N-Boc-protected Anilines
- Scientific Field : Organic Chemistry
- Summary of the Application : tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Methods of Application : This compound is used in the synthesis process, likely as a reagent. The specific experimental procedures and technical details would depend on the particular synthesis being performed .
- Results or Outcomes : The outcome of this application is the successful synthesis of N-Boc-protected anilines, which are important compounds in organic chemistry .
Application 3: Preparation of JAK1 Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines, which are inhibitors of Janus kinase 1 (JAK1) .
- Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed .
- Results or Outcomes : The outcome of this application is the successful synthesis of JAK1 inhibitors, which are important compounds in medicinal chemistry .
Application 4: Preparation of Mer Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound is also used to prepare Mer kinase inhibitors, which are used for the treatment of pediatric acute lymphoblastic leukemia .
- Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed .
- Results or Outcomes : The outcome of this application is the successful synthesis of Mer kinase inhibitors, which are important compounds in medicinal chemistry .
Application 5: Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : This compound is a versatile material widely used in scientific research. Its applications range from drug synthesis to polymer development, making it a key component in various fields.
- Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed.
- Results or Outcomes : The outcome of this application is the successful synthesis of various drugs, which are important compounds in pharmaceutical chemistry.
Application 6: Polymer Development
- Scientific Field : Polymer Chemistry
- Summary of the Application : As mentioned above, this compound is also used in the development of polymers.
- Methods of Application : The specific experimental procedures and technical details would depend on the particular polymer being developed.
- Results or Outcomes : The outcome of this application is the successful development of various polymers, which are important materials in various industries.
properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXPGASLEFGROT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593365 |
Source
|
Record name | tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate | |
CAS RN |
172348-63-9 |
Source
|
Record name | tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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